![molecular formula C24H26N6O2S B612251 N-(3-(4-methylpiperazin-1-yl)phenyl)-8-(4-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1257704-57-6](/img/structure/B612251.png)
N-(3-(4-methylpiperazin-1-yl)phenyl)-8-(4-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Overview
Description
CEP-33779 is a highly selective, orally active, small-molecule inhibitor of JAK2. CEP-33779 induced regression of established colorectal tumors, reduced angiogenesis, and reduced proliferation of tumor cells. Tumor regression correlated with inhibition of STAT3 and NF-κB (RelA/p65) activation in a CEP-33779 dose-dependent manner. The ability of CEP-33779 to suppress growth of colorectal tumors by inhibiting the IL-6/JAK2/STAT3 signaling suggests a potential therapeutic utility of JAK2 inhibitors in multiple tumors types, particularly those with a strong inflammatory component.
Scientific Research Applications
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which are structurally related to the compound , have been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).
3-Phenyl[1,2,4]triazolo[4,3-a]pyridines, obtained from reactions involving similar compounds, were successfully synthesized and explored for their potential use in chemical reactions (Ito, Kakehi, Matsuno, & Yoshida, 1980).
A series of 3-aryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazines, structurally related to the compound, demonstrated significant anticancer activity against selected human cancer cells, with one compound identified as a promising agent with low toxicity (Romero et al., 2020).
The biologically important 1,2,4-triazolo[1,5-a]pyridines, similar to the compound , were synthesized via a metal-free oxidative N-N bond formation process, indicating their significance in organic synthesis (Zheng et al., 2014).
[1,2,4]-Triazolo[4,3-a]pyridine based bipolar red host materials were synthesized for use in red phosphorescent organic light emitting diodes (PhOLEDs), demonstrating the compound's potential application in electronic devices (Kang et al., 2017).
Mechanism of Action
- NF-κB Regulation : By inhibiting STAT3 activation, CEP-33779 indirectly reduces nuclear pool STAT3, resulting in suppressed NF-κB activation . NF-κB is a transcription factor involved in inflammation and cell survival.
Mode of Action
Result of Action
properties
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)phenyl]-8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2S/c1-28-13-15-29(16-14-28)20-6-3-5-19(17-20)25-24-26-23-22(7-4-12-30(23)27-24)18-8-10-21(11-9-18)33(2,31)32/h3-12,17H,13-16H2,1-2H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZKSQIFOZZIAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=C2)NC3=NN4C=CC=C(C4=N3)C5=CC=C(C=C5)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720926 | |
Record name | 8-[4-(Methanesulfonyl)phenyl]-N-[3-(4-methylpiperazin-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1257704-57-6 | |
Record name | 8-[4-(Methanesulfonyl)phenyl]-N-[3-(4-methylpiperazin-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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